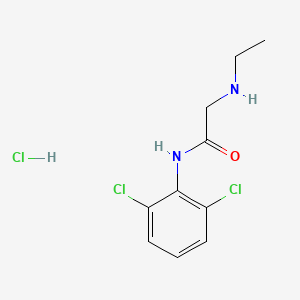

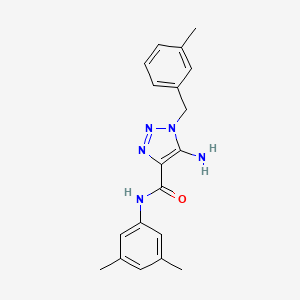

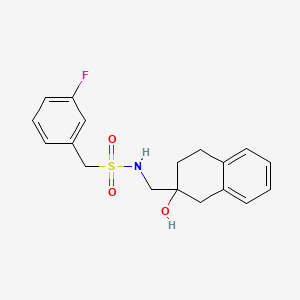

![molecular formula C17H20O5 B2751248 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843620-39-3](/img/structure/B2751248.png)

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C16H18O5 . It contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound includes a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . This structure is further modified with a butyl group, a methyl group, and a propanoic acid group .

科学的研究の応用

Multicomponent Synthesis

- Multicomponent Protocol for Synthesis : An efficient method was developed for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, using a multicomponent reaction approach. This method highlights the importance of efficient synthesis techniques in creating complex compounds related to the one (Komogortsev, Melekhina, & Lichitsky, 2022).

Optical Gating in Nanofluidic Devices

- Optical Gating with Synthetic Ion Channels : The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid in optical gating demonstrates potential applications in controlled release and sensing technologies. This is achieved through photolabile hydrophobic molecules that facilitate UV-light-triggered permselective transport in nanofluidic devices (Ali et al., 2012).

Chemical Reactions

- Reaction with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming various compounds depending on the conditions. This shows the reactivity of such compounds under different conditions, which could be relevant for the compound (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Synthesis of Derivatives

- Synthesis of Thiazolidin-4-ones Based on Chromen Derivatives : The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrates the possibilities of creating biologically active compounds from chromen derivatives, which could be applicable to the compound (Čačić et al., 2009).

Oxidation Studies

- Oxidation of Alcohols to Carbonyl Compounds : Research on the oxidation of alcohols to carbonyl compounds using various catalysts might be relevant for understanding the reactivity and potential transformations of the compound (Iwahama et al., 2000).

将来の方向性

Given the lack of available information on this compound, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the use of similar compounds in the synthesis of photoactive cellulose derivatives , this compound could potentially have applications in the development of photoactive materials.

特性

IUPAC Name |

2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-14-8-10(2)7-13(16(12)14)21-11(3)17(19)20/h7-9,11H,4-6H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMKXRSRPTYYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

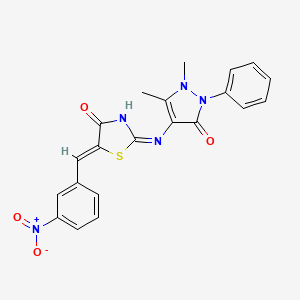

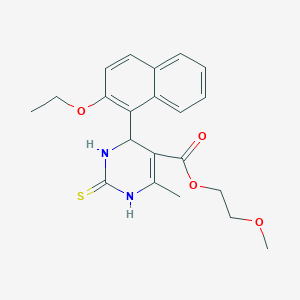

![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)

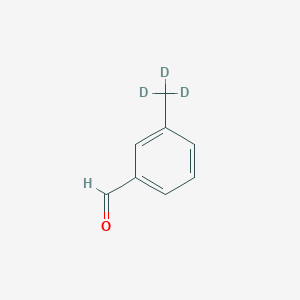

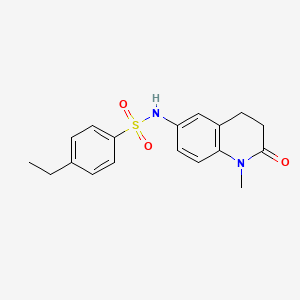

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

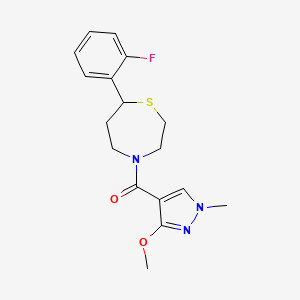

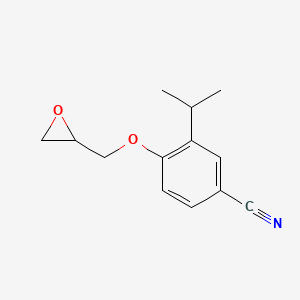

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)

![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)